molecular formula C6H7BrN2 B1280533 2-Bromo-6-methylpyridin-4-amine CAS No. 79055-59-7

2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533
CAS No.: 79055-59-7
M. Wt: 187.04 g/mol
InChI Key: GKNGDJAGDPAQHO-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and an amino group at the fourth position on the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-methylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in vitro . This inhibition can affect the production of nitric oxide, a critical signaling molecule in many physiological processes. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting iNOS, this compound can reduce the levels of nitric oxide, thereby affecting signaling pathways that rely on this molecule . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, its effects on cellular metabolism could be mediated through its interactions with enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its inhibition of iNOS involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the inhibition of iNOS activity . At higher doses, it could potentially cause toxic or adverse effects. For instance, excessive inhibition of nitric oxide production can disrupt normal physiological processes, leading to adverse outcomes. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also impact its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes or other proteins involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridin-4-amine typically involves the bromination of 6-methylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common for synthesizing various derivatives of pyridine, including this compound .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated products.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling to form various biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

2-Bromo-6-methylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

    2-Bromo-4-methylpyridine: Similar structure but lacks the amino group at the fourth position.

    2-Amino-5-bromo-4,6-dimethylpyridine: Contains additional methyl groups and an amino group at different positions.

    2-Bromo-N-methylpyridin-4-amine: Similar structure but with a methylated amino group

Uniqueness: 2-Bromo-6-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and amino groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-6-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGDJAGDPAQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505455
Record name 2-Bromo-6-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-59-7
Record name 2-Bromo-6-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromo-6-methylpyridine
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-6-ethyl-4-nitro-pyridine 1-oxide (15.9 g, 69 mmol) in acetic acid (310 ml) was treated with powdered iron (25.8 g, 462 mmol). The mixture was slowly heated to 100° C. and kept for 1 hr. Then the reaction mixture was cooled to rt and filtered. After evaporation of the solvent the residue was crystallized to yield the title compound as a beige material (88%). Mp. 75-77° C. (pentane), MS: m/e=200 (M+).
Name
2-bromo-6-ethyl-4-nitro-pyridine 1-oxide
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
25.8 g
Type
catalyst
Reaction Step One

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